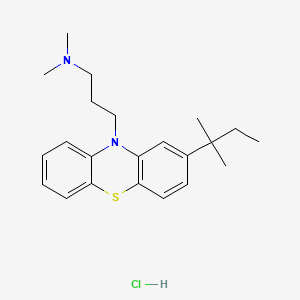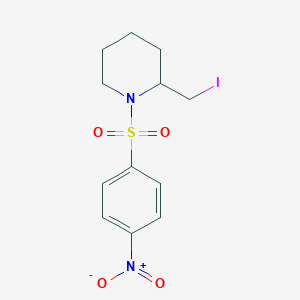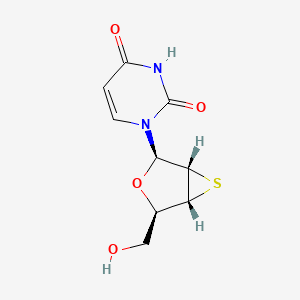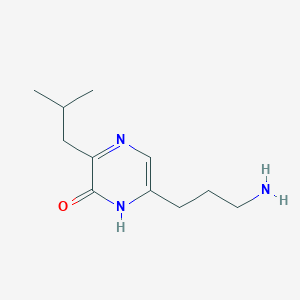
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one is a chemical compound with a unique structure that includes a pyrazinone ring substituted with an aminopropyl group and a methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Substitution Reactions: The aminopropyl and methylpropyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur at the correct positions on the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aminopropyl and methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amines or alcohols.
Substitution: Can result in a variety of substituted pyrazinone derivatives.
Applications De Recherche Scientifique
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparaison Avec Des Composés Similaires
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
Pyrazinone Derivatives: Compounds with similar pyrazinone structures but different substituents.
Aminopropyl Substituted Compounds: Molecules with aminopropyl groups attached to different core structures.
Methylpropyl Substituted Compounds: Compounds with methylpropyl groups attached to various core structures.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which may offer distinct advantages in its applications.
Propriétés
Numéro CAS |
64145-31-9 |
|---|---|
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
6-(3-aminopropyl)-3-(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H19N3O/c1-8(2)6-10-11(15)14-9(7-13-10)4-3-5-12/h7-8H,3-6,12H2,1-2H3,(H,14,15) |
Clé InChI |
URLUWMFCMBEPIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC=C(NC1=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


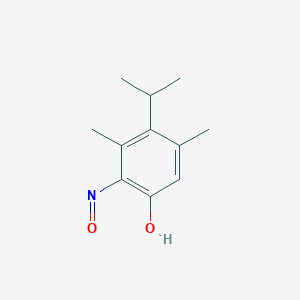
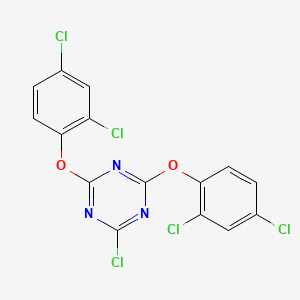
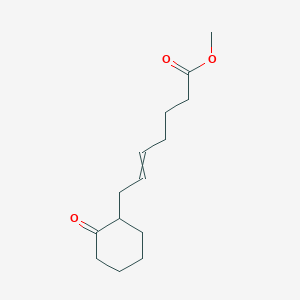
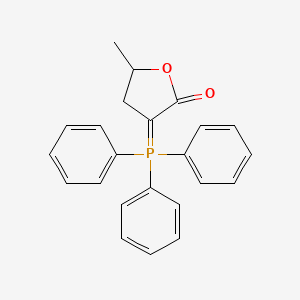
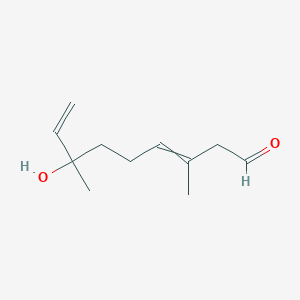
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)

